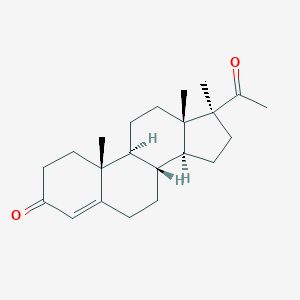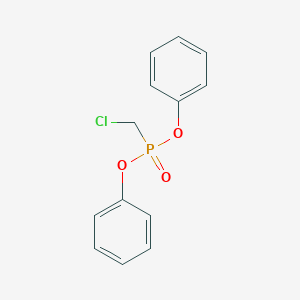
Dibutilditiocarbamato de níquel(II)
Descripción general
Descripción
Nickel(II) dibutyldithiocarbamate (NiDDC) is a coordination compound of nickel and dithiocarbamate, and is used in a variety of scientific and industrial applications. It is a relatively new compound, having been synthesized in the early 2000s, and has since found a variety of uses in research, industry and medicine.
Aplicaciones Científicas De Investigación
Estabilización de polímeros
El dibutilditiocarbamato de níquel(II) actúa como un antioxidante de banda ancha y universal para los semiconductores de polímeros conjugados . Desempeña un papel crucial en la supresión de la fotooxidación, extendiendo así la vida útil de los polímeros utilizados en las células solares y los dispositivos electrónicos.
Química estructural
En el ámbito de la química estructural, este compuesto es valorado por su capacidad para formar complejos con diversas propiedades estructurales . Estos complejos son fundamentales en la síntesis de una gama de compuestos con aplicaciones en medicina, catálisis y ciencia de materiales.
Aplicaciones biomédicas
El campo biomédico se beneficia de la complejación del dibutilditiocarbamato de níquel(II) debido a sus propiedades mejoradas con respecto a los componentes individuales . Es particularmente útil para dirigir sistemas biológicos como el ADN, las proteínas y las enzimas.
Ciencia de materiales
En la ciencia de materiales, este compuesto se utiliza como precursor para la síntesis de nanomateriales . Su versatilidad estructural permite la creación de materiales innovadores con propiedades específicas para aplicaciones avanzadas.
Química ambiental
El sector de la química ambiental emplea el dibutilditiocarbamato de níquel(II) como antioxidante para proteger los materiales de la degradación debido a factores ambientales . Esta aplicación es significativa en el desarrollo de materiales sostenibles.
Energía renovable
Dentro del sector de la energía renovable, las propiedades antioxidantes del compuesto se aprovechan para mejorar la eficiencia y la durabilidad de los materiales utilizados en los dispositivos de conversión de energía .
Energía nuclear e ingeniería
El dibutilditiocarbamato de níquel(II) contribuye al campo de la energía nuclear al mejorar la estabilidad de los materiales expuestos a altos niveles de radiación, asegurando así el funcionamiento seguro de los reactores nucleares .
Mecanismo De Acción
Target of Action
Nickel(II) dibutyldithiocarbamate (Ni(dtc)2) primarily targets π-conjugated polymer semiconductors and blends . These materials are used in various technologies, including light and power generation, sensor technology, and electronic circuitry . They tend to suffer from reduced photofastness, which ni(dtc)2 helps to mitigate .
Mode of Action
Ni(dtc)2 interacts with its targets by inhibiting photooxidation, a process that can degrade these materials . It does this by acting as a broadband stabilizer that inhibits both the formation of reactive radicals and singlet oxygen . The mechanism of stabilization is of sacrificial nature, but contains non-sacrificial contributions in polymers where singlet oxygen is a key driver of photooxidation . Ultrafast pump–probe spectroscopy reveals quenching of triplet excited states as the central mechanism of non-sacrificial stabilization .
Biochemical Pathways
It is known that the compound’s action results in increased resilience of otherwise quickly photobleaching semiconducting thin films . This suggests that Ni(dtc)2 may influence pathways related to the stability and longevity of these materials.
Pharmacokinetics
It’s worth noting that the compound is typically used in the form of a solid and is added directly to the materials it is intended to stabilize
Result of Action
The primary result of Ni(dtc)2’s action is the increased resilience of π-conjugated polymer semiconductors and blends . Specifically, the addition of 2–10 wt% of Ni(dtc)2 to these materials can effectively inhibit photooxidation, even in the presence of detrimental, radical forming processing additives . This leads to a reduction in the short circuit current loss in air without affecting the sensitive morphology of bulk heterojunctions and without major sacrifices in semiconductor properties .
Action Environment
The action of Ni(dtc)2 is influenced by environmental factors. For instance, the compound’s effectiveness at inhibiting photooxidation suggests that it may be particularly useful in environments with high levels of light exposure . Additionally, the compound is stored under nitrogen and protected from light, indicating that these factors may influence its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Nickel(II) dibutyldithiocarbamate is known for its ability to interact with various biomolecules. It has two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .
Cellular Effects
Nickel(II) dibutyldithiocarbamate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to effectively inhibit photooxidation across a wide range of prototypical p-conjugated polymer semiconductors and blends . This suggests that Nickel(II) dibutyldithiocarbamate could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
N,N-dibutylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWMHUJHHIQGP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020927 | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Hawley] Flakes; [MSDSonline] | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.26 | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green flakes | |
CAS RN |
13927-77-0 | |
| Record name | Bis(dibutyldithiocarbamato)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86 °C minimum | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















